1-Benzylazepan-3-ol
Overview
Description
1-Benzylazepan-3-ol is an organic compound with the molecular formula C13H19NO. It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the azepane ring. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzylazepan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-benzylazepan-3-one using a palladium or platinum catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-benzylazepan-3-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 1-benzylazepane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 1-Benzylazepan-3-one.
Reduction: 1-Benzylazepane.
Substitution: Various substituted azepanes depending on the nucleophile used.
Scientific Research Applications
1-Benzylazepan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-benzylazepan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position of the azepane ring allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The benzyl group enhances its lipophilicity, facilitating its passage through cell membranes. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparison with Similar Compounds
1-Benzylazepan-3-ol can be compared with other similar compounds, such as:
1-Benzylazepan-3-one: This compound differs by having a carbonyl group instead of a hydroxyl group at the third position. It is less reactive in oxidation reactions but can be reduced to this compound.
1-Benzylazepane: This compound lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
1-Phenylazepan-3-ol: This compound has a phenyl group instead of a benzyl group, affecting its lipophilicity and reactivity.
The uniqueness of this compound lies in its combination of a benzyl group and a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylazepan-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNKWPCOMTRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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